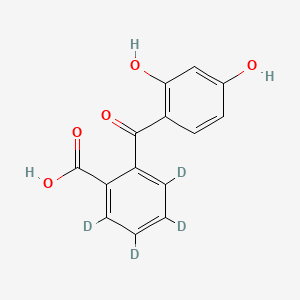

![molecular formula C8H12N2OS B584024 (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one CAS No. 1160173-32-9](/img/structure/B584024.png)

(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one, commonly known as Thioflavin T, is a synthetic compound that is widely used in scientific research due to its unique properties. This compound belongs to the class of thiazine dyes and is commonly used as a fluorescent stain for the detection of amyloid fibrils. In

Mecanismo De Acción

Thioflavin T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of Thioflavin T induces a conformational change in the dye molecule, resulting in a shift in its absorption and emission spectra. This shift in spectra is responsible for the strong fluorescent signal emitted by Thioflavin T upon binding to amyloid fibrils.

Biochemical and Physiological Effects:

Thioflavin T has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Thioflavin T is a valuable tool for the detection and quantification of amyloid fibrils in vitro. It is relatively inexpensive and easy to use, making it accessible to a wide range of researchers. However, Thioflavin T has some limitations. It is not specific to amyloid fibrils and can bind to other proteins and molecules, leading to false positives. Additionally, Thioflavin T is not suitable for in vivo imaging due to its poor penetration of biological membranes.

Direcciones Futuras

There are several future directions for the use of Thioflavin T in scientific research. One area of interest is the development of Thioflavin T derivatives with increased specificity for amyloid fibrils. Another area of interest is the use of Thioflavin T in the development of diagnostic tools for neurodegenerative diseases. Additionally, Thioflavin T may have applications in the development of therapeutics for amyloid-related diseases.

Métodos De Síntesis

Thioflavin T is synthesized by the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of sulfuric acid. The resulting product is then oxidized with potassium permanganate to yield Thioflavin T. This synthesis method is relatively simple and has been well-established in the literature.

Aplicaciones Científicas De Investigación

Thioflavin T is widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are insoluble protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T binds to the beta-sheet structure of amyloid fibrils and emits a strong fluorescent signal upon binding, making it a valuable tool for the detection and quantification of amyloid fibrils.

Propiedades

IUPAC Name |

(4R,7S,11S)-6-thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c11-8-9-5-4-12-6-2-1-3-10(8)7(5)6/h5-7H,1-4H2,(H,9,11)/t5-,6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHBQXGSQAIZNC-ACZMJKKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3C(CS2)NC(=O)N3C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655228 |

Source

|

| Record name | (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopenta[cd]inden-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160173-32-9 |

Source

|

| Record name | (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopenta[cd]inden-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)

![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)

![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

![[2'-13C]ribothymidine](/img/structure/B583963.png)